4-Hydroxyxanthone 4-Hydroxyxanthone 4-Hydroxyxanthone belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring. 4-Hydroxyxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-hydroxyxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, 4-hydroxyxanthone can be found in fruits. This makes 4-hydroxyxanthone a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 14686-63-6
VCID: VC20996922
InChI: InChI=1S/C13H8O3/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7,14H
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)O
Molecular Formula: C13H8O3
Molecular Weight: 212.2 g/mol

4-Hydroxyxanthone

CAS No.: 14686-63-6

Cat. No.: VC20996922

Molecular Formula: C13H8O3

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxyxanthone - 14686-63-6

Specification

Description 4-Hydroxyxanthone belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring. 4-Hydroxyxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-hydroxyxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, 4-hydroxyxanthone can be found in fruits. This makes 4-hydroxyxanthone a potential biomarker for the consumption of this food product.
CAS No. 14686-63-6
Molecular Formula C13H8O3
Molecular Weight 212.2 g/mol
IUPAC Name 4-hydroxyxanthen-9-one
Standard InChI InChI=1S/C13H8O3/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7,14H
Standard InChI Key KBQFPPUAIJHDCO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)O
Melting Point 245-246°C

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